N-(4-chlorobenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with 2-(4-pyridyl)-4-quinolinecarboxylic acid under acidic conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide
- N-(4-methylbenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide
- N-(4-fluorobenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide
Uniqueness
This compound is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the benzyl group.
Properties
Molecular Formula |
C22H16ClN3O |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H16ClN3O/c23-17-7-5-15(6-8-17)14-25-22(27)19-13-21(16-9-11-24-12-10-16)26-20-4-2-1-3-18(19)20/h1-13H,14H2,(H,25,27) |
InChI Key |
BGYRMCIZRJHLDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.